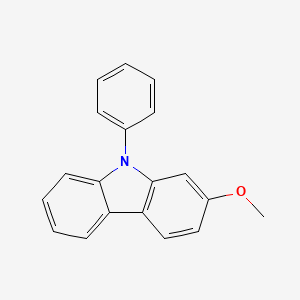

2-Methoxy-9-phenyl-9H-carbazole

Description

Significance of Carbazole (B46965) Scaffolds in Contemporary Chemical and Materials Science Research

Carbazole and its derivatives are at the forefront of modern chemical and materials science research due to their unique combination of properties. bohrium.comnih.gov The rigid, planar structure of the carbazole core, coupled with its electron-rich nature, makes it an excellent building block for a variety of applications. beilstein-journals.org In the realm of materials science, carbazole-based compounds are integral to the development of organic light-emitting diodes (OLEDs), where they can function as host materials, hole-transporting layers, or emitters. bohrium.comresearchgate.net Their high charge carrier mobility and thermal stability contribute to the efficiency and longevity of these devices. ntu.edu.twnih.gov

Furthermore, the carbazole scaffold is a privileged structure in medicinal chemistry, with numerous natural and synthetic derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize the carbazole ring at various positions allows for the creation of targeted therapeutic agents. The inherent fluorescence of many carbazole derivatives also makes them valuable as probes in biological imaging and sensing applications. researchgate.net The continuous exploration of new synthetic methodologies to construct and functionalize the carbazole nucleus underscores its enduring importance in both academic and industrial research. acs.org

Fundamental Structural and Electronic Characteristics of the Carbazole Core

The carbazole molecule consists of two benzene (B151609) rings fused to a central pyrrole (B145914) ring. This fusion results in a planar, aromatic system with a delocalized π-electron cloud extending over the entire tricycle. The nitrogen atom in the pyrrole ring possesses a lone pair of electrons that participates in the π-conjugation, rendering the carbazole core electron-rich. This high electron density, particularly at the 3, 6, and 9 positions, makes these sites susceptible to electrophilic substitution, providing a facile route for the introduction of various functional groups. beilstein-journals.org

The electronic properties of carbazole are characterized by a relatively high highest occupied molecular orbital (HOMO) energy level and a large energy gap to the lowest unoccupied molecular orbital (LUMO). This large HOMO-LUMO gap is responsible for the characteristic UV absorption and blue fluorescence of many carbazole derivatives. The rigid and planar geometry of the carbazole core minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields. These intrinsic electronic features are the foundation upon which the tailored properties of its derivatives are built. ntu.edu.tw

Overview of Substituent Effects in Carbazole Systems, with a Focus on Methoxy (B1213986) and Phenyl Moieties in Academic Contexts

The introduction of substituents onto the carbazole scaffold is a powerful strategy to modulate its chemical and physical properties. The nature and position of these substituents can significantly influence the electronic structure, photophysical behavior, and intermolecular interactions of the resulting molecule.

The methoxy group (-OCH3) is an electron-donating group due to the resonance effect of the oxygen lone pair with the aromatic system. When attached to the carbazole ring, a methoxy group generally increases the HOMO energy level, which can facilitate hole injection in electronic devices. arabjchem.org This electron donation also tends to cause a red-shift in the absorption and emission spectra, meaning the molecule will absorb and emit light at longer wavelengths. acs.orgresearchgate.net The position of the methoxy group is crucial; for instance, substitution at the 3 and 6 positions has a more pronounced effect on the electronic properties than at other positions due to the higher electron density at these sites. arabjchem.org

The phenyl group (-C6H5) , when attached to the nitrogen atom (position 9), introduces several important modifications. It enhances the thermal and morphological stability of the carbazole derivative, which is a desirable trait for materials used in electronic devices. lnu.edu.cn The phenyl ring is twisted out of the plane of the carbazole core to varying degrees, which can influence the extent of electronic communication between the two moieties. This can affect the charge transport properties and the energy levels of the molecule. ntu.edu.tw The phenyl group itself can be further substituted, offering another layer of tunability.

The combination of both methoxy and phenyl substituents on the carbazole framework, as in the case of 2-Methoxy-9-phenyl-9H-carbazole, is expected to result in a molecule with a unique set of properties, benefiting from the electron-donating nature of the methoxy group and the stability conferred by the phenyl group.

Disclaimer: Extensive literature searches did not yield specific, publicly available experimental data for the photophysical and electrochemical properties of the chemical compound “this compound”. Therefore, the following tables present data for closely related methoxy- and phenyl-substituted carbazole derivatives to illustrate the expected trends and provide a comparative context.

Research Findings on Related Carbazole Derivatives

To illustrate the effects of methoxy and phenyl substitution on the properties of the carbazole core, data for related compounds are presented below.

Table 1: Photophysical Properties of Selected Substituted Carbazole Derivatives

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| 9-Phenyl-9H-carbazole | Dichloromethane | 292, 323, 336 | 350, 363 |

| 3-Methoxy-9H-carbazole | Dichloromethane | 299, 332, 345 | 357, 372 |

| 3,6-Dimethoxy-9-phenyl-9H-carbazole | Dichloromethane | 305, 338, 351 | 365, 380 |

This table is for illustrative purposes and presents data for compounds structurally related to this compound.

Table 2: Electrochemical Properties of Selected Substituted Carbazole Derivatives

| Compound | Solvent/Electrolyte | Oxidation Potential (E_ox, V vs. Fc/Fc⁺) |

| 9-Phenyl-9H-carbazole | Acetonitrile/TBAPF₆ | 1.15 |

| 3,6-Dibromo-9-phenyl-9H-carbazole | Acetonitrile/TBAPF₆ | 1.35 |

| 3,6-Bis(diphenylamino)-9-phenyl-9H-carbazole | Dichloromethane/TBAPF₆ | 0.45 |

This table is for illustrative purposes and presents data for compounds structurally related to this compound. The oxidation potential is a measure of the ease with which a compound can lose an electron.

Structure

3D Structure

Properties

Molecular Formula |

C19H15NO |

|---|---|

Molecular Weight |

273.3 g/mol |

IUPAC Name |

2-methoxy-9-phenylcarbazole |

InChI |

InChI=1S/C19H15NO/c1-21-15-11-12-17-16-9-5-6-10-18(16)20(19(17)13-15)14-7-3-2-4-8-14/h2-13H,1H3 |

InChI Key |

WJWUCWGMYCKNJT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=CC=C4 |

Origin of Product |

United States |

Spectroscopic and Photophysical Investigations of 2 Methoxy 9 Phenyl 9h Carbazole and Analogous Systems

Electronic Absorption Characteristics and Chromophoric Behavior

The electronic absorption characteristics of carbazole (B46965) systems are significantly influenced by the nature and position of substituents on the carbazole core. The introduction of methoxy (B1213986) (–OCH₃) and phenyl (–C₆H₅) groups, as seen in 2-Methoxy-9-phenyl-9H-carbazole, plays a crucial role in modulating the chromophoric behavior of the molecule.

The parent 9-phenyl-9H-carbazole molecule typically exhibits major absorption bands in the range of 327–337 nm, which are attributed to spin-allowed π–π* local excitation (LE) transitions of the 9-phenyl-9H-carbazole moiety. nih.gov A strong absorption peak around 284-295 nm is also characteristic, originating from the π–π* transition of the carbazole group itself. nih.govresearchgate.net

The table below summarizes the absorption maxima for related carbazole derivatives, illustrating the influence of different substituents.

| Compound/System | Absorption Maxima (λₘₐₓ) [nm] | Solvent/State | Source(s) |

| 9-phenyl-9H-carbazole | 327-337, 284 | THF | nih.gov |

| 9-substituted carbazoles | up to 355 | THF | researchgate.net |

| 9-[ω-(4-methoxyphenoxy)alkyl]-9H-carbazole-3-carbaldehydes | 260-300, 320-335 | Various | semanticscholar.org |

| 3-acetyl-9-[ω-(4-methoxyphenoxy)alkyl]-9H-carbazoles | 260-300, 320-335 | Various | semanticscholar.org |

| 9-phenyl-9H-carbazole-based o-carboranyl compounds | ~329, 279 | Not Specified | nih.gov |

Solvatochromism refers to the change in the position, intensity, and shape of absorption bands in response to the polarity of the solvent. This phenomenon provides insight into the electronic ground and excited states of a molecule. For donor-acceptor (D-A) molecules, a positive solvatochromism (redshift in absorption with increasing solvent polarity) is often observed for π-π* transitions because the more polar solvent stabilizes the more polar excited state to a greater extent than the ground state. nih.gov

In carbazole-based systems, the extent and nature of solvatochromism depend on the specific substitution pattern. Studies on various carbazole derivatives have demonstrated solvent-dependent behavior in their absorption spectra. nih.gov For example, chromophores containing an electron-withdrawing prop-2-en-1-one fragment linked to a carbazole moiety exhibit positive solvatochromism. semanticscholar.orgbeilstein-journals.org However, in other systems where the intramolecular charge-transfer (ICT) character of the transition from the ground state is weak, the absorption spectra may show little to no solvatochromism. This is the case for some star-shaped carbazole-triazine compounds, where significant solvatochromism is observed in the emission spectra but not in the absorption spectra. nih.gov This indicates that the ground state dipole moment is small and does not change significantly upon excitation, leading to minimal interaction with solvents of varying polarity. nih.gov

For fluorescein (B123965) and its derivatives, changes in absorption spectra are rationalized by solvatochromic parameters like solvent acidity (α), basicity (β), and the solvent polarity parameter E_T(30). ijcce.ac.ir Similarly, the absorption spectra of asymmetrical chalcones with a carbazole fragment show a redshift of the long-wave absorption maximum with increasing solvent polarity. beilstein-journals.org For this compound, while specific data is limited, its electronic structure suggests it would likely exhibit some degree of solvatochromism in its absorption spectrum, influenced by the polarity and hydrogen-bonding capabilities of the solvent. acs.org

Luminescence and Emission Properties

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. For carbazole derivatives, Φ_F is highly dependent on the molecular structure, substituent effects, and the surrounding environment (solvent, solid-state). researchgate.net

Derivatives of 9-phenyl-9H-carbazole have been synthesized as efficient emitters, with their photoluminescence quantum yields (PLQY) varying significantly with substitution. nih.govresearchgate.net For example, a series of derivatives showed PLQY values for non-doped solid films ranging from 17% to 53%. nih.govresearchgate.net These values were notably higher than those observed for the same compounds in a low-polarity solvent like toluene, indicating aggregation can enhance emission. nih.govresearchgate.net Specifically, compounds with methoxy and tert-butyl groups at the C-3 and C-6 positions of the carbazole moiety demonstrated the highest solid-state PLQY. nih.govresearchgate.net

The table below presents fluorescence quantum yield data for several carbazole-based compounds.

| Compound | Quantum Yield (Φ_F) | Condition | Source(s) |

| Methoxy/tert-butyl substituted 9-phenyl-9H-carbazoles | 17% - 53% | Non-doped solid film | nih.govresearchgate.net |

| CzP-H (1,4-Bis(9-phenyl-9H-carbazol-3-yl)benzene) | 71% | Solution | mdpi.com |

| CzP-OMe (3,3'-(2,5-dimethoxy-1,4-phenylene)bis(9-phenyl-9H-carbazole)) | 35% | Solution | mdpi.com |

| Carbazole-based compounds 1-4 | 27% - 68% | Solid-state | acs.org |

| Carbazole-tetraphenylethene luminogens | up to 99% | Solid-state | researchgate.net |

The emission spectra of carbazole derivatives, particularly those with donor-acceptor character, often exhibit strong solvatochromism. This effect is typically more pronounced in emission than in absorption because the excited state, which is the initial state for fluorescence, often has a larger dipole moment and is more susceptible to stabilization by polar solvents. nih.gov

A strong positive solvatochromism (redshift of emission) is observed in compounds where the excited state has significant intramolecular charge transfer (ICT) character. As the solvent polarity increases, the energy of the ICT state is lowered, resulting in emission at longer wavelengths. nih.govacs.org This has been observed in star-shaped compounds containing carbazole as a donor and triazine as an acceptor, where the emission color can be tuned by changing the solvent. nih.gov

For some asymmetrical carbazole-containing pyrimidines, both positive and negative solvatochromism have been reported, indicating complex interactions between the fluorophore and the solvent. semanticscholar.orgbeilstein-journals.org The solvatochromic behavior can be influenced not only by the solvent's polarity but also by its hydrogen-bonding capabilities. acs.org In the case of this compound, the methoxy group (donor) and the carbazole-phenyl system can facilitate a degree of charge transfer in the excited state, making its emission spectrum sensitive to the solvent environment.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. frontiersin.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel.

Derivatives of 9-phenyl-9H-carbazole are known to exhibit AIE or aggregation-enhanced emission (AEE). nih.govresearchgate.net Several studies have shown that these compounds have much higher photoluminescence quantum yields in solid films compared to their solutions in low-polarity solvents. nih.govresearchgate.net The rotation of the phenyl ring at the N-9 position is one of the intramolecular motions that can be restricted upon aggregation, contributing to the AIE effect. researchgate.net

For example, certain 9-phenyl-9H-carbazole-based o-carboranyl compounds are very weakly emissive in THF solution at room temperature but show intense emission when aggregated in THF/water mixtures or in the solid film state. nih.gov This enhancement is attributed to the AIE effect, driven by the formation of aggregates that restrict the vibrations and rotations within the molecule. nih.govfrontiersin.org The introduction of methoxy groups can further influence these AIE/AEE properties by altering intermolecular interactions and packing in the solid state. nih.govresearchgate.net

Investigation of Thermally Activated Delayed Fluorescence (TADF) Mechanisms

Thermally Activated Delayed Fluorescence (TADF) is a critical mechanism in organic electronics, enabling the harvesting of triplet excitons for light emission. This process relies on the efficient reverse intersystem crossing (RISC) of excitons from the lowest triplet state (T₁) to the lowest singlet state (S₁), which is facilitated by a small energy gap (ΔE_ST) between these two states. frontiersin.orgrsc.org In donor-acceptor (D-A) type molecules, this small energy gap is typically achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Carbazole and its derivatives are frequently employed as the electron-donating moiety in TADF emitters. frontiersin.orgbeilstein-journals.org The introduction of a methoxy group, an electron-donating substituent, can further influence the electronic properties. In the case of 9-phenyl-9H-carbazole derivatives, the phenyl group at the 9-position induces a twisted conformation between the donor and acceptor units. This structural torsion is instrumental in separating the HOMO and LUMO, thereby reducing the ΔE_ST and promoting TADF. researchgate.net

The design of efficient TADF molecules based on carbazole-benzonitrile has been explored through modifications of both the donor and acceptor components. bohrium.com For instance, attaching electron-donating groups like methoxy or tert-butyl to the carbazole unit can enhance TADF properties by suppressing non-radiative decay pathways. bohrium.comnih.gov Studies on derivatives of 9-phenyl-9H-carbazole have shown that substitutions at the C-3 and C-6 positions of the carbazole moiety with methoxy and tert-butyl groups can lead to high solid-state photoluminescence quantum yields (PLQY), reaching up to 53%. nih.gov

The efficiency of the RISC process is not only dependent on the ΔE_ST but also on spin-orbit coupling between the S₁ and T₁ states. aps.org In some carbazole-based systems, dual TADF emission has been observed, originating from different charge transfer pathways within a single molecule. nih.gov This highlights the complex interplay of structural and electronic factors that govern the TADF mechanism.

| Compound Family | Key Structural Features | Photoluminescence Quantum Yield (PLQY) | Singlet-Triplet Splitting (ΔE_ST) | Reference |

| 9-phenyl-9H-carbazole derivatives | Methoxy and tert-butyl substituents at C-3 and C-6 positions | 17% to 53% (in solid film) | Small | nih.gov |

| Carbazole-benzonitrile derivatives | Donor and acceptor modifications | Up to 33.1% (in OLED) | Tiny | bohrium.com |

| Cofacial A-D-A carbazole derivatives | Triphenyltriazine acceptors and triphenylamine (B166846) donor on a carbazole core | Up to 91% | Extremely small | rsc.org |

Time-Resolved Photoluminescence Spectroscopy for Excited State Dynamics

Time-resolved photoluminescence spectroscopy is a powerful technique to investigate the dynamics of excited states in fluorescent molecules. aps.orghoriba.com It allows for the direct measurement of fluorescence decay times, providing insights into the different de-excitation pathways, such as prompt fluorescence, delayed fluorescence, and non-radiative processes. rsc.org

In the context of TADF emitters like this compound and its analogs, time-resolved photoluminescence is essential to distinguish between the short-lived prompt fluorescence and the long-lived delayed fluorescence arising from the RISC process. The presence of a delayed component in the photoluminescence decay is a hallmark of TADF. acs.org

Studies on donor-acceptor systems incorporating carbazole have utilized femtosecond transient absorption spectroscopy to monitor the dynamics of charge separation and recombination. acs.org For instance, in D-A-D molecules with carbazole donors, the rate of charge separation (k_CS) can be on the order of 10¹⁰–10¹¹ s⁻¹, while the charge recombination (k_CR) is significantly slower, in the range of 10⁸–10⁹ s⁻¹. acs.org This efficient and long-lived charge separation is crucial for many optoelectronic applications.

The lifetime of the excited singlet state (S₁) in carbazole itself is in the nanosecond range (around 13-15 ns) and is not strongly dependent on the solvent. mdpi.comresearchgate.net However, in donor-acceptor systems, the excited state dynamics are more complex and often involve intramolecular charge transfer (ICT) states. The decay times of related bicarbazole-benzophenone derivatives have been measured in the range of 1.88 to 6.28 ns, indicating the potential involvement of triplet states. researchgate.net

| Compound/System | Technique | Measured Parameter | Value | Reference |

| Carbazole (Cz) | TCSPC, Transient Absorption | S₁ state lifetime | 13–15 ns | mdpi.comresearchgate.net |

| Carbazole-Anthracene D-A-D Systems | Femtosecond Transient Absorption | Charge Separation Rate (k_CS) | 10¹⁰–10¹¹ s⁻¹ | acs.org |

| Carbazole-Anthracene D-A-D Systems | Femtosecond Transient Absorption | Charge Recombination Rate (k_CR) | 10⁸–10⁹ s⁻¹ | acs.org |

| 2DPAPhCzDCN (carbazole derivative) | Time-resolved Photoluminescence | Prompt fluorescence lifetime (τ_PROMPT) | nanoseconds | acs.org |

| 2DPAPhCzDCN (carbazole derivative) | Time-resolved Photoluminescence | Delayed fluorescence lifetime (τ_TADF) | microseconds | acs.org |

| Bicarbazole-benzophenone derivatives | Time-resolved Photoluminescence | Photoluminescence decay times | 1.88–6.28 ns | researchgate.net |

Characterization of Triplet States and Intersystem Crossing Processes

The characterization of triplet states and the kinetics of intersystem crossing (ISC) and reverse intersystem crossing (RISC) are fundamental to understanding and optimizing TADF materials. The energy of the lowest triplet state (T₁) determines the T₁-S₁ energy gap (ΔE_ST), which is a key parameter for efficient TADF. acs.org

Intersystem crossing is the process by which a molecule in an excited singlet state transitions to a triplet state. For carbazole, the quantum yield of ISC from the S₁ state is typically high, around 51–56%, and the resulting T₁ state has a lifetime in the microsecond range in the absence of quenchers. mdpi.comresearchgate.net The efficiency of ISC can be influenced by the presence of heavy atoms, which enhance spin-orbit coupling.

Reverse intersystem crossing is the thermally activated transition from the T₁ state back to the S₁ state. The rate of RISC is crucial for the brightness of TADF emitters. aps.org In some specially designed carbazole-based TADF molecules, the RISC rate can be as high as 1.5 x 10⁷ s⁻¹. aps.org In contrast, other systems may exhibit much slower RISC rates. The dynamics of ISC and RISC can be directly observed in some systems, revealing an equilibrium between the singlet and triplet states. rsc.org

| Compound/System | Parameter | Value | Significance | Reference |

| Carbazole (Cz) | Intersystem Crossing (ISC) Quantum Yield | 51–56% | Efficient population of the triplet state | mdpi.comresearchgate.net |

| Carbazole (Cz) | T₁ Triplet State Lifetime | few microseconds | Duration of the triplet state | mdpi.comresearchgate.net |

| 5Cz-TRZ | Reverse Intersystem Crossing (RISC) Rate | 1.5 x 10⁷ s⁻¹ | Fast conversion of triplets to singlets | aps.org |

| TPANI (naphthalimide-based compound) | Mediated high-lying RISC Rate | > 10⁹ s⁻¹ | Ultrafast triplet harvesting mechanism | nih.gov |

Electronic Properties and Optoelectronic Device Applications of 2 Methoxy 9 Phenyl 9h Carbazole Derivatives

Charge Transport Mechanisms in Carbazole-Based Organic Semiconductors

Carbazole (B46965) derivatives are well-regarded for their excellent hole-transporting capabilities, thermal stability, and tunable optical and electronic properties. rsc.org The charge transport in these amorphous organic semiconductors is typically described by a hopping model, where charge carriers move between localized states. The efficiency of this process is influenced by factors such as molecular packing, electronic coupling between adjacent molecules, and the energetic disorder of the material. rsc.orgrsc.org

Carbazole-based materials are frequently employed as hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) due to their efficient hole mobility. rsc.orgnih.gov The hole mobility of these materials is a critical parameter determining device performance. nih.govacs.org Studies on various carbazole derivatives have shown that their hole mobility can be significantly influenced by the molecular structure, including the nature and position of substituents. nih.govacs.orgacs.org

For instance, in a study of branched methoxydiphenylamine-substituted carbazole derivatives, a zero-field hole-drift mobility (μ₀) as high as 3.1 × 10⁻⁵ cm² V⁻¹ s⁻¹ was achieved, which is comparable to the widely used HTM, spiro-OMeTAD. nih.govacs.org This highlights the potential of engineering carbazole structures to achieve high hole mobilities. The design of the molecular architecture, such as creating linear D-A-D (donor-acceptor-donor) structures, can mitigate the detrimental effects of increased polarity from methoxy (B1213986) groups and enhance charge transport. rsc.orgrsc.org

Interactive Table: Hole Mobility of Selected Carbazole Derivatives

| Compound | Hole Mobility (μ₀) [cm² V⁻¹ s⁻¹] | Electric Field [V/cm] | Reference |

|---|---|---|---|

| 3-[N,N-(bis-4-methoxyphenyl)]amino-9-ethylcarbazole | 1.2 × 10⁻⁴ | 6.4 × 10⁵ | acs.org |

| 2Cz-OMeDPA-OH | 3.1 × 10⁻⁵ | - | nih.govacs.org |

| 2Cz-OMeDPA | 3.2 × 10⁻⁶ | - | nih.govacs.org |

| Cz-OMeDPA | 2.2 × 10⁻⁹ | - | acs.org |

The substitution of methoxy groups onto the carbazole framework has a complex and nuanced effect on charge transport efficiency. rsc.orgrsc.org While methoxy groups are electron-donating and can favorably alter the HOMO (Highest Occupied Molecular Orbital) energy levels for better hole injection, they also increase molecular polarity, which can be detrimental to hole mobility. rsc.orgrsc.orgresearchgate.net

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-Methoxy-9-phenyl-9H-carbazole are extensively utilized in the fabrication of OLEDs, serving various functions within the device architecture. nih.govnih.govnih.gov Their favorable electronic properties and high thermal stability make them suitable as host materials, emitters, and components of the hole transport/electron blocking layers. nih.govnih.govresearchgate.net

In phosphorescent OLEDs (PhOLEDs), the host material plays a crucial role in facilitating energy transfer to the phosphorescent dopant. Carbazole derivatives, including those with methoxy substitutions, are widely investigated as host materials due to their high triplet energies, which are necessary to confine the triplet excitons on the guest emitter. ktu.edumdpi.com

For instance, carbazole derivatives have been successfully used as hosts for green and red PhOLEDs, achieving high external quantum efficiencies (EQEs). ktu.edu The design of bipolar host materials, incorporating both electron-donating (like carbazole) and electron-accepting moieties, is a common strategy to achieve balanced charge transport and a wide energy bandgap, which are essential for efficient PhOLEDs. mdpi.com

Beyond their role as hosts, certain 9-phenyl-9H-carbazole derivatives, including those with methoxy groups, have been developed as efficient emitters, particularly those exhibiting thermally activated delayed fluorescence (TADF). nih.govresearchgate.net These materials can harvest both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies. ktu.edu For example, derivatives of 9-phenyl-9H-carbazole have been synthesized as emitters showing both TADF and aggregation-induced emission enhancement. nih.govresearchgate.net

Furthermore, their inherent hole-transporting properties make them excellent candidates for hole-transporting layers (HTLs) and electron-blocking layers (EBLs) in OLEDs. nih.govresearchgate.net By efficiently transporting holes to the emissive layer while blocking the passage of electrons, they help to confine charge recombination within the desired region, thereby enhancing device efficiency and stability. researchgate.net

A clear correlation exists between the molecular structure of this compound derivatives and the performance of the resulting OLEDs. Substituents on the carbazole core significantly influence key device metrics such as external quantum efficiency (EQE) and brightness. nih.govnih.govresearchgate.net

For example, in a study of 9-phenyl-9H-carbazole derivatives with methoxy and tert-butyl substituents, the position of the substituent was found to be critical. nih.govresearchgate.net Compounds with substituents at the C-3 and C-6 positions of the carbazole moiety exhibited the highest solid-state photoluminescence quantum yields (PLQY). nih.govresearchgate.net An OLED device based on one of these derivatives achieved a maximum EQE of 7.2% and a brightness of 15,000 cd/m². nih.govresearchgate.net

Similarly, in another study on carbazole-π-imidazole derivatives, the choice of substituent (methoxy vs. t-butyl) and the nature of the acceptor unit influenced the emission color and efficiency. nih.gov A device based on a t-butyl-substituted derivative exhibited deep-blue emission with a maximum EQE of 4.43% and a maximum luminance of 11,364 cd/m². nih.gov These examples underscore the principle that fine-tuning the molecular structure is a powerful strategy to optimize OLED performance.

Interactive Table: OLED Performance of Devices with 9-phenyl-9H-carbazole Derivatives

| Compound Type | Role in OLED | Max. EQE (%) | Max. Brightness (cd/m²) | Emission Color | Reference |

|---|---|---|---|---|---|

| Methoxy/tert-butyl substituted 9-phenyl-9H-carbazole | Emitter | 7.2 | 15,000 | - | nih.govresearchgate.net |

| BCzB-PPI | Emitter | 4.43 | 11,364 | Deep-blue | nih.gov |

| C18-based device | HTL | 23.2 | - | - | nih.gov |

| C20-based device | HTL | - | 9,600 (at 10V) | Yellowish-green | nih.gov |

Integration in Organic Photovoltaic (OPV) Devices and Solar Cells

Derivatives of this compound have emerged as significant components in the advancement of organic photovoltaic technologies. Their inherent electronic properties, coupled with the versatility of the carbazole framework for chemical modification, make them suitable for various roles within solar cell architectures. acs.orgrsc.org The carbazole moiety is noted for its excellent hole-transport capabilities, thermal and chemical stability, and electron-rich nature, which are advantageous for photovoltaic applications. acs.orgnih.gov

Contribution to Dye-Sensitized Solar Cells (DSSCs)

Carbazole-based molecules are integral to the development of efficient dye-sensitized solar cells (DSSCs). nih.govresearchgate.net Their utility stems from their high hole-transport capability, thermal stability, and electron-donating characteristics. nih.gov In the typical Donor-π-Acceptor (D-π-A) architecture of organic dyes used in DSSCs, carbazole derivatives frequently serve as the electron donor component. nih.govbohrium.com

Researchers have synthesized novel organic dyes by incorporating N,N-butyl dicarbazole as the donor unit linked to different acceptor moieties like rhodanine-3-acetic acid and thiobarbituric acid. bohrium.com The resulting dyes, when used as photosensitizers, demonstrated that the presence of two carbazole rings in the donor part was effective for photovoltaic performance. bohrium.com Specifically, the dye featuring rhodanine-3-acetic acid as the acceptor and anchoring group showed superior cell conversion efficiency compared to the one with thiobarbituric acid. bohrium.com

The molecular design of carbazole-based sensitizers is crucial for optimizing electron transfer processes within DSSCs. nih.gov Star-shaped carbazole derivatives have also been investigated as hole-transporting materials (HTMs) in solid-state DSSCs, where the ability of the HTM to effectively fill the pores of the mesoporous TiO2 layer is a key determinant of the final device efficiency. researchgate.net The development of carbazole-based dyes and HTMs continues to be a promising strategy for creating cost-effective and highly efficient DSSCs. nih.govnih.gov

Interactive Table: Performance of Carbazole-Based Dyes in DSSCs

| Dye Name | Donor Moiety | Acceptor/Anchor | Absorption Peak (nm) | Application | Reference |

| DRA-BDC | N,N‑butyl dicarbazole | Rhodanine-3-acetic acid | 440 | Photosensitizer | bohrium.com |

| DTB-BDC | N,N‑butyl dicarbazole | Thiobarbituric acid | 370 | Photosensitizer | bohrium.com |

Utility as Hole Transport Materials in Perovskite Solar Cells (PSCs)

Carbazole derivatives are extensively explored as hole transport materials (HTMs) in perovskite solar cells (PSCs), offering a promising alternative to the costly and synthetically complex spiro-OMeTAD, which is the current industry standard. acs.orgnih.gov The primary roles of an HTM in a PSC are to efficiently extract positive charges (holes) from the perovskite layer and transport them to the electrode, while also preventing direct contact between the perovskite and the metal contact to minimize charge recombination. arabjchem.org

The 9H-carbazole unit is an attractive building block for HTMs due to its excellent charge-transport properties and the ease with which its structure can be functionalized to fine-tune optical and electronic properties. acs.orgnih.gov The introduction of methoxy groups is a common strategy to enhance the performance of carbazole-based HTMs. rsc.orgarabjchem.org These electron-rich substituents can improve the contact with the perovskite layer, leading to more efficient hole injection. arabjchem.org

A study on branched molecules with varying numbers of 3,6-bis(4,4′-dimethoxydiphenylamino)carbazole-based (Cz-OMeDPA) arms demonstrated that these materials possess high thermal stability and amorphous nature, which prevents crystallization in the device layer. nih.gov A derivative with two carbazole chromophores (2Cz-OMeDPA) yielded PSCs with a power conversion efficiency (PCE) of around 20%, comparable to spiro-OMeTAD, and showed slightly enhanced device stability. nih.gov The hole-drift mobility for this compound was measured at 3.1 × 10⁻⁵ cm² V⁻¹ s⁻¹, which is comparable to the 4.1 × 10⁻⁵ cm² V⁻¹ s⁻¹ of spiro-OMeTAD under identical conditions. nih.gov

Interactive Table: Properties of Carbazole-Based HTMs for PSCs

| Compound Name | Core Structure | Key Features | Hole Mobility (μ₀) (cm² V⁻¹ s⁻¹) | PCE (%) | Reference |

| spiro-OMeTAD | Spirobifluorene | Standard reference HTM | 4.1 × 10⁻⁵ | ~20 | nih.gov |

| 2Cz-OMeDPA | Two Cz-OMeDPA arms | Branched, amorphous | 3.1 × 10⁻⁵ | ~20 | nih.gov |

| 3Cz-OMeDPA-OH | Three Cz-OMeDPA arms | Branched, amorphous | N/A | ~20 | nih.gov |

Development as Non-Fullerene Acceptors (NFAs) in Organic Solar Cells

While carbazole derivatives are traditionally known as electron-donating (p-type) materials, recent molecular engineering efforts have led to their development as non-fullerene acceptors (NFAs) for organic solar cells (OSCs). researchgate.netrsc.org The shift towards NFAs is driven by their potential for tunable band gaps, strong and broad light absorption, and improved stability compared to traditional fullerene-based acceptors. researchgate.netacs.org

The design strategy often involves creating a molecule with an electron-rich core and electron-withdrawing end groups. In one study, a nonacyclic carbazole-cored electron-rich building block (CZTT) was synthesized and used to create NFAs, namely CZTT-IC and CZTT-4F. rsc.org The fluorinated derivative, CZTT-4F, exhibited significantly down-shifted energy levels and a narrower bandgap. rsc.org When blended with the polymer donor PM6, the PM6:CZTT-4F-based device achieved a power conversion efficiency of over 12% with enhanced stability. rsc.org This high performance was attributed to a favorable donor/acceptor interpenetrating network that facilitates efficient charge transport. rsc.org

Another design approach involved replacing the terminal acceptors of an existing NFA with a 9-phenyl-9H-carbazole donor unit to create a new NFA. researchgate.net Computational studies on carbazole derivatives have also identified that while most act as p-type materials, specific substitutions, such as at the 2,7-positions with thiophenyl groups, can induce n-type (acceptor) behavior due to low hole reorganization energies. researchgate.net These studies demonstrate that the versatile carbazole scaffold can be effectively modified to produce high-performance NFAs, contributing to the rapid increase in OSC efficiencies. researchgate.netresearchgate.net

Interactive Table: Performance of Carbazole-Based NFAs in OSCs

| NFA Name | Core/Donor Unit | End Group/Acceptor | Polymer Donor | PCE (%) | Reference |

| CZTT-4F | Nonacyclic carbazole (CZTT) | Fluorinated acceptor | PM6 | >12 | rsc.org |

| X94FIC | Nine fused-ring core | Di-fluorine atoms | PBDB-T | 7.08 | researchgate.net |

Assessment of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics, optical computing, and data storage. nih.govmdpi.com Carbazole derivatives, particularly those with a "push-pull" electronic structure, have been extensively investigated as NLO chromophores. acs.org This structure typically combines an electron-donating group (the carbazole moiety) with an electron-accepting group, connected directly or via a π-conjugated bridge. nih.govacs.org

Quinoline-carbazole based materials have been explored for their NLO properties, leveraging the electron-rich nature of carbazole and the electron-deficient character of quinoline (B57606) to facilitate intramolecular charge transfer, which is crucial for a strong NLO response. nih.gov Theoretical studies using density functional theory (DFT) have become a powerful tool to predict and understand the NLO properties of these molecules. nih.govmdpi.com For a series of novel quinoline-carbazole derivatives, a large total first hyperpolarizability (βtot) value of 23,885.90 a.u. was calculated for one compound (Q1D2), indicating a significant NLO response. nih.gov

The introduction of methoxy groups as additional donors has been shown to influence the second-order NLO response. acs.org Similarly, systematic DFT calculations on carbazole-based compounds designed for PSCs have also evaluated their NLO properties, showing that the electro-optical and NLO characteristics can be finely tuned by altering the number and position of methoxy substituents. arabjchem.org These theoretical frameworks and experimental validations reveal that carbazole derivatives are promising candidates for the development of advanced NLO materials. nih.govnih.gov

Interactive Table: Calculated NLO Properties of a Quinoline-Carbazole Derivative

| Compound | Architecture | Calculated First Hyperpolarizability (βtot) (a.u.) | Potential Application | Reference |

| Q1D2 | Quinoline-Carbazole | 23,885.90 | Advanced NLO Materials | nih.gov |

Computational and Theoretical Investigations of 2 Methoxy 9 Phenyl 9h Carbazole and Derived Structures

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations.researchgate.netbohrium.comresearchgate.net

DFT and TD-DFT have proven to be powerful tools for investigating the electronic and photophysical properties of carbazole (B46965) derivatives. bohrium.comresearchgate.net These methods allow for the accurate calculation of molecular geometries, electronic structures, and spectroscopic parameters, offering a detailed understanding of the underlying principles that dictate the compound's behavior. researchgate.net

Elucidation of Electronic Structure (HOMO-LUMO Energy Gaps and Molecular Orbitals).researchgate.netnankai.edu.cnnih.gov

Theoretical calculations have shown that the arylation at the 9-position of the carbazole core can lead to a lowering of the HOMO level. nankai.edu.cn The introduction of a methoxy (B1213986) group at the 2-position further influences the electronic distribution. The HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO is often distributed across the phenyl ring and the carbazole core. The precise energy levels and the spatial distribution of these orbitals are influenced by the specific substitution pattern on the carbazole ring. rsc.org For instance, substitutions at the 3,6-positions versus the 2,7-positions of the carbazole ring result in different symmetries of the local HOMO, which in turn affects the electronic properties. rsc.org

The HOMO-LUMO gap is a key determinant of the maximum absorption wavelength of the molecule. A smaller gap generally corresponds to a red-shift in the absorption spectrum. For carbazole-based donor-acceptor systems, the HOMO and LUMO levels can be tuned by the choice of donor and acceptor moieties, as well as the nature of the conjugated bridge connecting them, allowing for the design of materials with specific optical properties. nankai.edu.cn

Below is a table summarizing representative calculated HOMO, LUMO, and energy gap values for related carbazole derivatives.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Carbazole Derivatives (General) | ~-6.0 | ~-2.08 to -3.13 | Varies |

| Carbazole-based D-A-D Compounds | Varies | Varies | Tunable |

| Methoxy-substituted Carbazole | Lowered HOMO | Varies | Varies |

Note: The values presented are generalized from literature and can vary significantly based on the specific molecular structure and the computational methods employed.

Optimization of Molecular Geometries and Analysis of Conformational Preferences.researchgate.netasianpubs.orgub.edu

Computational methods are instrumental in determining the most stable three-dimensional structure of 2-Methoxy-9-phenyl-9H-carbazole. researchgate.netasianpubs.org These calculations typically reveal a non-planar conformation, with a significant dihedral angle between the plane of the carbazole unit and the attached phenyl ring.

The introduction of a methoxy group can influence the planarity of the molecule due to steric hindrance. For instance, a methoxy group at the ortho position relative to the phenyl group can cause a significant twist, affecting the conjugation between the two moieties. ub.edu The carbazole ring itself is largely planar, though the nitrogen atom can exhibit a slight pyramidal geometry. The orientation of the methoxy group is also a factor, with certain conformations being more energetically favorable to minimize steric strain. rsc.org

Predictive Modeling of Spectroscopic Parameters (Absorption and Emission Wavelengths).researchgate.net

TD-DFT calculations are widely used to predict the absorption and emission spectra of molecules like this compound. researchgate.net These theoretical predictions are often in good agreement with experimental data, validating the computational models. researchgate.netnih.gov

The calculations can predict the wavelength of maximum absorption (λmax) and emission, which are directly related to the electronic transitions between the ground and excited states. For "push-pull" systems containing a carbazole donor, TD-DFT can accurately model the charge-transfer character of the electronic transitions. researchgate.net The accuracy of these predictions is dependent on the choice of the functional and basis set used in the calculations. researchgate.net

Analysis of Charge Transfer Character and Intramolecular Charge Transfer (ICT) in Excited States.researchgate.netbohrium.comresearchgate.net

Upon photoexcitation, molecules like this compound can exhibit intramolecular charge transfer (ICT), where electron density moves from the electron-donating part of the molecule (the methoxy-substituted carbazole) to the electron-accepting part (the phenyl ring). researchgate.netresearchgate.net

Computational studies are crucial for quantifying the extent of this charge transfer. bohrium.comresearchgate.net By analyzing the changes in the molecular orbitals and electron density distribution between the ground and excited states, the ICT character can be elucidated. This phenomenon is often associated with a large change in the dipole moment of the molecule upon excitation and can be influenced by the polarity of the surrounding solvent. researchgate.net The ICT process is a key factor in determining the fluorescence properties and the potential for applications in nonlinear optics. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Crystal Packing (e.g., C-H...π Interactions)

While DFT provides insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to understand how these molecules interact with each other in a condensed phase, such as in a crystal or an amorphous film. asianpubs.orgresearchgate.net

MD simulations can model the collective behavior of many molecules over time, providing information about crystal packing and the nature of intermolecular forces. researchgate.net For carbazole derivatives, C-H...π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of an adjacent molecule, are often important in determining the crystal structure. researchgate.net These simulations are valuable for predicting the morphology and charge transport properties of thin films made from these materials.

Theoretical Prediction and Evaluation of Nonlinear Optical Responses.researchgate.netresearchgate.net

Molecules with significant intramolecular charge transfer are often good candidates for nonlinear optical (NLO) materials. Computational chemistry plays a vital role in the theoretical prediction and evaluation of the NLO properties of this compound and its derivatives. researchgate.netresearchgate.net

DFT calculations can be used to compute the first hyperpolarizability (β), a measure of the second-order NLO response. researchgate.net These calculations help in understanding the structure-property relationships that govern the NLO activity and can guide the design of new molecules with enhanced NLO properties. The theoretical results often show a strong correlation with experimental measurements. researchgate.net

Future Research Trajectories and Advanced Applications of Methoxy Phenyl Carbazole Systems

Rational Design Principles for Next-Generation Optoelectronic Materials

The design of new organic materials for optoelectronics hinges on a deep understanding of structure-property relationships. For methoxy-phenyl carbazole (B46965) systems, the goal is to fine-tune the electronic and physical properties by modifying the molecular architecture. Carbazole itself is a well-known building block due to its excellent hole-transporting capability, high thermal stability, and high triplet energy. elsevierpure.com The introduction of substituents at specific positions on the carbazole ring is a key strategy for developing materials with tailored functions for devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). elsevierpure.com

Rational design principles for these materials focus on several key aspects:

Tuning Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for efficient charge injection and transport in devices. The electron-donating methoxy (B1213986) group (-OCH₃) and the phenyl group at the N-9 position of the carbazole core play significant roles. The methoxy group, particularly at the 2-position, can raise the HOMO level, which is crucial for matching the energy levels of adjacent layers in a device, thereby facilitating efficient hole injection. doi.org Theoretical studies using Density Functional Theory (DFT) help in predicting how different substituents will alter these energy levels before synthesis. acs.org

Enhancing Triplet Energy: For host materials in phosphorescent OLEDs (PhOLEDs), a high triplet energy (Eₜ) is essential to prevent back energy transfer from the phosphorescent guest emitter. The carbazole unit is inherently endowed with a high triplet energy. The design strategy involves ensuring that the addition of methoxy and phenyl groups does not significantly lower this triplet energy, thus maintaining its suitability as a host material. mdpi.com

Improving Morphological Stability: The amorphous nature and high glass transition temperature (Tg) of materials are vital for the longevity and stability of devices. The bulky 9-phenyl group can introduce steric hindrance that disrupts intermolecular packing, preventing crystallization and promoting the formation of stable amorphous films. elsevierpure.com

Balancing Charge Transport: While carbazole is an excellent hole transporter, many applications require materials with balanced electron and hole transport (bipolar character). The design can incorporate electron-accepting moieties linked to the carbazole donor to create a donor-acceptor (D-A) structure, enhancing electron transport capabilities. mdpi.com

The strategic polyfunctionalization of the carbazole core, moving beyond simple di-substituted derivatives, is a recent trend that allows for the creation of complex molecules with precisely controlled physicochemical and charge-transporting properties. elsevierpure.com

Advanced Strategies for Enhancing Charge Transport Efficiency and Device Performance

Efficient charge transport is paramount for the performance of any optoelectronic device. In materials based on 2-Methoxy-9-phenyl-9H-carbazole, several advanced strategies are employed to maximize the movement of charge carriers (holes and electrons) and thereby boost device efficiency.

Interfacial Engineering: In devices like perovskite solar cells (PSCs), the interface between the perovskite layer and the hole-transport layer (HTL) is a critical area where charge recombination and energy loss can occur. Carbazole-based materials, including those with methoxy-phenyl groups, are used as interlayers to improve the energy level alignment between the perovskite and the HTL. doi.org This alignment facilitates more efficient extraction of holes from the perovskite layer and their transport to the electrode. doi.orgmdpi.com

Defect Passivation: The surface of perovskite materials often has defects that can trap charge carriers, reducing efficiency and stability. The methoxy groups in carbazole derivatives can act as Lewis bases, passivating these defects (such as uncoordinated lead ions) through co-ordinate bonds. doi.org This reduces non-radiative recombination pathways, leading to longer carrier lifetimes and higher device performance. doi.org

Molecular Scaffolding and Morphology Control: The carbazole group is valued for its ability to be easily modified with various functional groups, allowing for the creation of larger, three-dimensional molecular structures. doi.org By linking multiple methoxy-phenyl carbazole units, it is possible to create materials that form robust and uniform films. This optimized morphology ensures better electrical contact and charge percolation pathways throughout the active layer of a device. rsc.org

Dual-Functionality for Stability and Efficiency: Advanced material design combines multiple beneficial functionalities into a single molecule. For instance, a carbazole-based hole transport material was developed that uses halogen bonding for strong passivation at the perovskite interface and a carboxylic acid group to anchor firmly to the transparent conductive oxide (ITO) electrode. nih.gov This dual-function approach simultaneously enhances charge transfer and provides exceptional device stability, maintaining performance for over 1000 hours under continuous illumination. nih.gov

These strategies highlight a shift from using carbazole derivatives simply for their inherent hole-transport properties to engineering them as active components that fundamentally improve multiple aspects of device operation. nih.gov

Development of Multifunctional Carbazole-Based Compounds for Integrated Technologies

A significant trajectory in materials science is the development of single-component multifunctional materials that can perform several roles within a device. This approach simplifies device architecture, reduces manufacturing costs, and can lead to improved performance. Methoxy-phenyl carbazole systems are prime candidates for this type of molecular engineering. diva-portal.orgresearchgate.net

Carbazole derivatives possess a unique combination of properties that make them suitable for multifunctional applications:

High Hole-Transporting Mobility: A well-established characteristic used in the hole-transport layers of OLEDs and as p-type materials in solar cells. beilstein-journals.org

High Fluorescence Quantum Yields: The carbazole moiety can be highly emissive, allowing it to function as the light-emitting component in an OLED. beilstein-journals.org

Excellent Thermal Stability: Essential for device longevity and operation at higher current densities. beilstein-journals.org

Versatile Modification Sites: The carbazole molecule has several positions (e.g., C-2, C-3, C-6, C-7, N-9) that can be functionalized to tune its properties for different applications. beilstein-journals.org

An example of a multifunctional material is 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole (Cz4FS), which has been successfully utilized as a fluorescent emitter, a host material for quantum dot-based OLEDs (QLEDs), and the acceptor component in an exciplex-based emissive layer. diva-portal.orgresearchgate.net This versatility from a single structural motif demonstrates the potential to streamline complex device structures. diva-portal.orgresearchgate.net

Furthermore, by combining donor moieties like methoxy-substituted carbazoles with acceptor units such as pyrimidine-5-carbonitrile, researchers have created materials that exhibit both thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIEE). nih.gov Such materials can be used to fabricate efficient, non-doped sky-blue OLEDs and also function as luminescent oxygen sensors, showcasing their integration into different technologies. nih.gov The design of these molecules often involves creating a donor-π-acceptor (D-π-A) structure, where the carbazole acts as the donor, a phenyl ring can act as a π-spacer, and another group acts as the acceptor, facilitating intramolecular charge transfer (ICT) which is key to their optical properties. researchgate.net

Novel Approaches in the Synthesis and Characterization of Substituted Carbazoles

The creation of advanced carbazole-based materials relies on sophisticated synthetic chemistry and detailed characterization. The synthesis of a molecule like this compound and its more complex derivatives involves multi-step processes.

Synthesis Methods: Modern cross-coupling reactions are central to the synthesis of substituted carbazoles.

Buchwald-Hartwig Cross-Coupling: This reaction is widely used to form carbon-nitrogen bonds. For example, it can be used to couple an amine (like bis(4-methoxyphenyl)amine) with a halogenated carbazole (like 3,6-dibromo-9-propyl-9H-carbazole) to create more complex, branched structures. acs.org

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is essential for forming carbon-carbon bonds, for instance, by reacting a borylated carbazole with a brominated aromatic compound. mdpi.com

Ullmann Condensation: A classic method for forming C-N bonds, often used to attach aryl groups to the nitrogen of the carbazole ring. mdpi.com

Knoevenagel Polycondensation: This method can be used to create carbazole-containing polymers by reacting a diformyl-substituted carbazole with a bis(cyanoacetate). acs.org

A typical synthetic route might start with commercially available carbazole, which is first functionalized, for example, by N-alkylation or N-arylation, followed by halogenation (e.g., bromination) at specific positions on the carbazole ring. These halogenated intermediates then serve as handles for introducing other functional groups via cross-coupling reactions. beilstein-journals.orgacs.org

Characterization Techniques: Once synthesized, the new compounds must be thoroughly characterized to confirm their structure and properties.

Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the molecular structure. beilstein-journals.orgrasayanjournal.co.in

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and glass transition temperature of the material. beilstein-journals.org

Electrochemical Analysis: Cyclic Voltammetry (CV) is employed to measure the HOMO and LUMO energy levels, which are crucial for predicting the material's behavior in an electronic device. beilstein-journals.org

Optical Properties: UV-Vis absorption and photoluminescence (PL) spectroscopy are used to study the light-absorbing and emitting properties of the compound, including its quantum efficiency. beilstein-journals.orgresearchgate.net

These advanced synthetic and characterization methods provide the foundation for the rational design and development of novel carbazole materials. upce.czijcce.ac.ir

Exploration of this compound Derivatives in Emerging Advanced Materials Science

While methoxy-phenyl carbazole systems are already impacting OLEDs and solar cells, their unique properties are paving the way for their use in a variety of emerging, high-tech applications.

Advanced Sensors: The high fluorescence quantum yield of many carbazole derivatives makes them ideal candidates for chemosensors. beilstein-journals.org Their emission properties can be designed to change in the presence of specific analytes. For example, carbazole-based fluorophores have been developed as colorimetric anion sensors and biothiol sensors. beilstein-journals.org A carbazole-coupled phenanthridine (B189435) molecule has been used for sensing trifluoroacetic acid with an extremely low limit of detection, and it also exhibits aggregation-induced emission (AIE) characteristics, which can enhance sensing in certain environments. researchgate.net

Organic Field-Effect Transistors (OFETs): The excellent charge-carrying capabilities of carbazoles are being explored for use as the active semiconductor layer in OFETs, which are the building blocks of flexible and transparent electronics, often referred to as 'plastic electronics'. elsevierpure.com

Non-Linear Optics (NLO): Materials with large NLO responses are critical for applications in photonics and optical computing. By creating specific donor-acceptor arrangements within a carbazole-based polymer, it is possible to design materials with significant second-order NLO properties. acs.org

Photocatalysis: The ability of carbazole derivatives to absorb light and facilitate charge transfer makes them suitable for use as organic photocatalysts. A dicyanovinyl-substituted carbazole has been shown to be a superior photocatalyst for promoting sustainable chemical reactions, such as the synthesis of indolyl diarylmethanes. researchgate.net

Deep-Blue Emitters for Next-Generation Displays: There is a high demand for stable and efficient deep-blue emitting materials for high-resolution displays. By carefully designing bipolar carbazole-imidazole derivatives, researchers have achieved non-doped deep-blue OLEDs with excellent color purity (CIE coordinates of (0.159, 0.080)) and high efficiency. bohrium.com The twisted structure induced by the phenyl and imidazole (B134444) groups helps to achieve the desired deep-blue emission. bohrium.com

The versatility of the this compound scaffold, combined with the power of modern synthetic chemistry, ensures that its derivatives will continue to be at the forefront of innovation in advanced materials science. oup.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-9-phenyl-9H-carbazole, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Williamson ether synthesis for introducing the methoxy group and N-alkylation for attaching the phenyl group. For example, analogous carbazole derivatives are synthesized using brominated intermediates (e.g., bromo-4-chlorobutane) in polar aprotic solvents like acetonitrile, with potassium carbonate as a base . Purification often employs silica gel column chromatography with gradient elution (e.g., cyclohexane:ethyl acetate mixtures) and recrystallization from ethanol to achieve >95% purity .

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in dichloromethane/hexane. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 295 K. Structure refinement is performed using SHELXL for small molecules, with R-factors < 0.05 indicating high accuracy .

Q. What safety protocols are critical when handling carbazole derivatives like this compound?

- Methodological Answer : Use nitrile gloves, lab coats, and chemical fume hoods to avoid skin/eye contact. In case of exposure, rinse with copious water for 15 minutes. For spills, adsorb with inert materials (e.g., sand) and dispose as hazardous waste. Although not classified as acutely toxic, long-term exposure risks necessitate respiratory protection (N95 masks) in powder-handling scenarios .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy at C-2 vs. C-3) influence the photophysical properties of 9-phenylcarbazole derivatives?

- Methodological Answer : Substituent positioning alters conjugation and steric effects. For instance, methoxy groups at C-3 and C-6 in 9-phenylcarbazole enhance photoluminescence quantum yields (PLQY) up to 53% in solid films due to restricted intramolecular rotation (RIR), whereas C-2 substitution may reduce PLQY by disrupting π-stacking . Systematic variation via Suzuki-Miyaura coupling (using boronate esters, e.g., CAS:1339953-35-3) allows controlled functionalization for structure-property studies .

Q. What strategies resolve contradictions in reported charge-carrier mobility data for carbazole-based OLED materials?

- Methodological Answer : Discrepancies often arise from thin-film morphology differences. Use atomic force microscopy (AFM) to assess surface roughness and space-charge-limited current (SCLC) measurements under inert conditions to standardize mobility values. For example, tert-butyl-substituted derivatives show balanced hole/electron mobilities (~10⁻⁴ cm²/V·s) at high electric fields (>3×10⁵ V/cm) .

Q. How can computational methods predict the electrochemical stability of this compound in organic electronic devices?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) estimate HOMO/LUMO levels and ionization potentials (5.75–5.89 eV for solid-state derivatives). Correlate with cyclic voltammetry (CV) data in anhydrous acetonitrile (0.1 M TBAPF₆) to validate redox stability. Derivatives with electron-withdrawing groups (e.g., sulfonyl) exhibit higher oxidative stability .

Q. What experimental approaches validate aggregation-enhanced emission (AEE) in carbazole derivatives?

- Methodological Answer : Compare PL spectra in dilute solutions (e.g., toluene) vs. solid-state or aggregated forms (water-THF mixtures). AEE-active compounds like this compound show blue-shifted emission and increased intensity in aggregates due to J-aggregation or RIR effects. Time-resolved fluorescence decay measurements further distinguish prompt fluorescence from delayed components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.